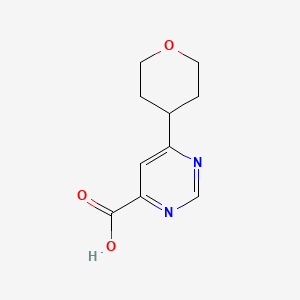

6-(Oxan-4-yl)pyrimidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrimidines, such as “6-(Oxan-4-yl)pyrimidine-4-carboxylic acid”, often involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides . This process uses phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . The required benzamide is prepared from the appropriate 5-amino-6-hydroxypyrimidine and acid chloride or anhydride .Molecular Structure Analysis

The molecular structure of “6-(Oxan-4-yl)pyrimidine-4-carboxylic acid” is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure allows efficient exploration of the pharmacophore space due to sp3-hybridization .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Pyrimidine derivatives, including those similar to "6-(Oxan-4-yl)pyrimidine-4-carboxylic acid," are crucial in organic synthesis. Kappe and Roschger (1989) explored various reactions of Biginelli-compounds, which are 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, revealing their importance in synthesizing heterocyclic compounds. These findings suggest the versatility of pyrimidine derivatives in synthesizing a wide range of chemical entities, which could include "6-(Oxan-4-yl)pyrimidine-4-carboxylic acid" (Kappe & Roschger, 1989).

Pharmacological Applications

Pyrimidine derivatives have shown a broad spectrum of biological activities. Meenakshisundaram et al. (2007) reported on the chromium(VI) oxidation of some 2-amino-4,6-diarylpyrimidines, indicating the potential for creating pharmacologically active molecules through the modification of pyrimidine derivatives. This highlights the potential of compounds like "6-(Oxan-4-yl)pyrimidine-4-carboxylic acid" in drug development, particularly in creating new therapeutic agents (Meenakshisundaram et al., 2007).

Antitumor and Antiallergic Activities

Hermecz et al. (1983) studied the antiallergic activity of certain 4H-pyrido[1,2-a]pyrimidin-4-ones, demonstrating significant activity enhancement through structural modification. This research underlines the therapeutic potential of pyrimidine derivatives in allergy treatment, suggesting that related compounds could be explored for similar purposes (Hermecz et al., 1983).

Material Science and Catalysis

Gavrilović et al. (2018) investigated the water ultrasound-assisted oxidation of 2-oxo-1,2,3,4-tetrahydropyrimidines, showcasing an environmentally friendly methodology for chemical transformations. This emphasizes the role of pyrimidine derivatives in green chemistry and catalysis, potentially including "6-(Oxan-4-yl)pyrimidine-4-carboxylic acid" (Gavrilović et al., 2018).

Antioxidant Properties

Quiroga et al. (2016) synthesized 5-aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids and evaluated their antioxidant properties. This study indicates the potential of pyrimidine derivatives in combating oxidative stress, suggesting a possible application area for "6-(Oxan-4-yl)pyrimidine-4-carboxylic acid" (Quiroga et al., 2016).

Mécanisme D'action

Target of Action

Many pyrimidine derivatives are known to interact with various enzymes and receptors in the body. For example, some pyrimidine derivatives have shown therapeutic interest .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. Pyrimidine derivatives can be involved in a wide range of biochemical pathways due to their diverse targets .

Propriétés

IUPAC Name |

6-(oxan-4-yl)pyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-10(14)9-5-8(11-6-12-9)7-1-3-15-4-2-7/h5-7H,1-4H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFNEAPPXULVCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CC(=NC=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2957724.png)

![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2957729.png)

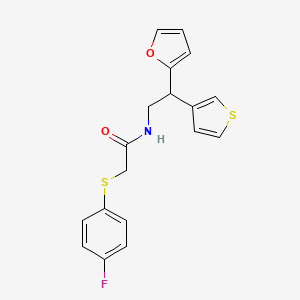

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2957730.png)

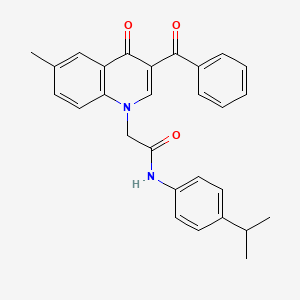

![N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2957732.png)

![Ethyl 2-(2-{2,4-dioxo-3-[4-oxo-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate](/img/structure/B2957733.png)

![N-{[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]carbonyl}-L-valine](/img/structure/B2957735.png)

![4-bromo-1-{[1-(4-bromo-2-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2957737.png)

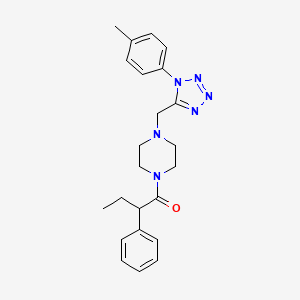

![cyclohexyl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2957741.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2957743.png)